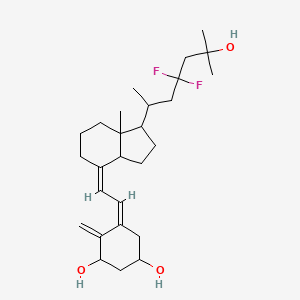
ADP-Dialdehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-diphosphate 2’,3’-dialdehyde is a derivative of adenosine diphosphate, characterized by the presence of aldehyde groups at the 2’ and 3’ positions of the ribose moiety. This compound is known for its role in biochemical research, particularly in studies involving mitochondrial permeability and enzyme inhibition .
准备方法
Synthetic Routes and Reaction Conditions
Adenosine 5’-diphosphate 2’,3’-dialdehyde can be synthesized through the periodate oxidation of adenosine diphosphate. The reaction involves treating adenosine diphosphate with sodium periodate under controlled conditions to selectively oxidize the 2’ and 3’ hydroxyl groups to aldehydes .
Industrial Production Methods
The key steps involve the careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Adenosine 5’-diphosphate 2’,3’-dialdehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to hydroxyl groups.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde groups under mild conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
科学研究应用
Adenosine 5’-diphosphate 2’,3’-dialdehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other nucleotides.
Biology: Employed in studies of mitochondrial permeability and enzyme inhibition.
Medicine: Investigated for its potential role in modulating biochemical pathways and as a tool in drug development.
作用机制
The mechanism of action of adenosine 5’-diphosphate 2’,3’-dialdehyde involves its interaction with specific enzymes and proteins. The aldehyde groups can form covalent bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. This compound is known to target enzymes involved in energy metabolism and signal transduction pathways .
相似化合物的比较
Similar Compounds
Adenosine 5’-diphosphate: Lacks the aldehyde groups and is primarily involved in energy transfer.
Adenosine 5’-triphosphate: Contains an additional phosphate group and is a key molecule in cellular energy metabolism.
Adenosine 2’,3’-dialdehyde: Similar structure but lacks the diphosphate group.
Uniqueness
Adenosine 5’-diphosphate 2’,3’-dialdehyde is unique due to the presence of both diphosphate and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in biochemical research and a potential candidate for therapeutic applications .
属性
CAS 编号 |
64060-84-0 |
|---|---|
分子式 |
C10H13N5O10P2 |
分子量 |
425.19 g/mol |
IUPAC 名称 |
[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O10P2/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1 |
InChI 键 |
NVPIJHRHNNQNDN-NKWVEPMBSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N |
Key on ui other cas no. |
64060-84-0 |
同义词 |
adenosine 5'-diphosphate 2',3'-dialdehyde ADP-dialdehyde dial-ADP oxo-ADP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-benzyl-3-[(Z)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B1232674.png)

![3-[3-(3-bromophenyl)-4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B1232676.png)
![methyl (E)-4-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate](/img/structure/B1232677.png)
![[(3aS,4S,6E,8R,10Z,11aS)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1232681.png)









